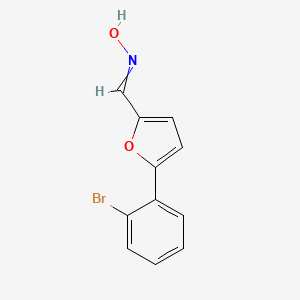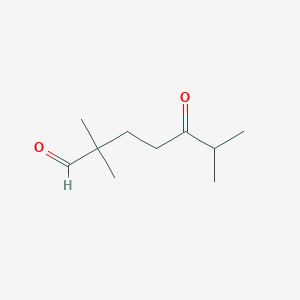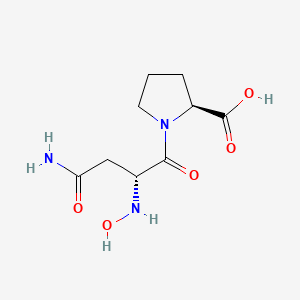
N~2~-Hydroxy-D-asparaginyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Hydroxy-D-asparaginyl-L-proline is a synthetic compound with the molecular formula C9H15N3O5 It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Hydroxy-D-asparaginyl-L-proline typically involves the coupling of N2-hydroxy-D-asparagine with L-proline. This process can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of N2-Hydroxy-D-asparaginyl-L-proline may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often employing automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N~2~-Hydroxy-D-asparaginyl-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
N~2~-Hydroxy-D-asparaginyl-L-proline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is studied for its role in protein structure and function, particularly in the context of enzyme catalysis and protein folding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of N2-Hydroxy-D-asparaginyl-L-proline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. It may also participate in signaling pathways by modulating the activity of proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
L-Proline: A natural amino acid involved in protein synthesis.
D-Proline: An unnatural amino acid with similar properties to L-proline.
N~2~-Hydroxy-L-asparaginyl-L-proline: A similar compound with a different stereochemistry.
Uniqueness
N~2~-Hydroxy-D-asparaginyl-L-proline is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88070-82-0 |
|---|---|
Molecular Formula |
C9H15N3O5 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
(2S)-1-[(2R)-4-amino-2-(hydroxyamino)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15N3O5/c10-7(13)4-5(11-17)8(14)12-3-1-2-6(12)9(15)16/h5-6,11,17H,1-4H2,(H2,10,13)(H,15,16)/t5-,6+/m1/s1 |
InChI Key |
GAHKTIUWMJOTMJ-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CC(=O)N)NO)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)NO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{2-[2-(Aminomethoxy)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14393594.png)
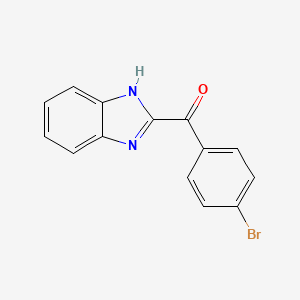

![4'-Bromo-5-hydroxy-2',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393623.png)
![2-[2,3-Dichloro-4-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B14393641.png)
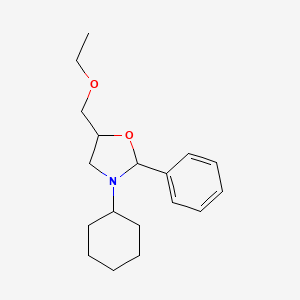
![10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14393650.png)

![4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol](/img/structure/B14393664.png)
![5-Hydroxy-2',6'-dimethoxy-4'-methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393675.png)

